3-Bromo-6-fluoro-2-hydroxybenzyl alcohol

Catalog No.
S13330033
CAS No.
M.F
C7H6BrFO2
M. Wt
221.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol

Product Name

3-Bromo-6-fluoro-2-hydroxybenzyl alcohol

IUPAC Name

6-bromo-3-fluoro-2-(hydroxymethyl)phenol

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,10-11H,3H2

InChI Key

KITLJXZWEIFZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CO)O)Br

3-Bromo-6-fluoro-2-hydroxybenzyl alcohol is an organic compound characterized by its unique structural features, including a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzyl alcohol framework. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its molecular formula is C₇H₆BrF₁O₂, and it exhibits properties typical of phenolic compounds, such as acidity and reactivity towards electrophiles.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can also undergo reduction reactions, converting the carbonyl group (if present) back to a hydroxyl group, or further reducing to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. This is often facilitated by using nucleophiles such as sodium methoxide or potassium tert-butoxide.

The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol typically involves several steps:

  • Starting Materials: Begin with a suitable hydroxybenzaldehyde precursor.
  • Bromination and Fluorination: The introduction of bromine and fluorine can be achieved through electrophilic aromatic substitution reactions.
  • Hydroxylation: If not already present, the hydroxyl group can be introduced using hydroxylating agents such as hydrogen peroxide or specific enzymes under controlled conditions.

These methods can be optimized for yield and purity through techniques like recrystallization and chromatography.

3-Bromo-6-fluoro-2-hydroxybenzyl alcohol has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Materials Science: As a precursor for polymers or other materials with specific properties due to its functional groups.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.

Interaction studies involving 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol may focus on its reactivity with various biological targets or other chemical entities. Such studies typically assess:

  • Binding Affinity: How well the compound interacts with specific proteins or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.

Research on similar compounds suggests that halogenated phenols can interact with cellular pathways, potentially influencing metabolic processes.

Several compounds share structural features with 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-4-fluoro-2-hydroxybenzaldehydeBromine and fluorine substitutionsPrimarily used in organic synthesis
6-Bromo-3-fluoro-2-hydroxybenzaldehydeSimilar halogen substitutionsKnown for its reactivity in electrophilic aromatic substitution
3-Fluoro-2-hydroxybenzyl alcoholLacks bromine but retains fluorineExhibits different biological activity

These comparisons highlight the unique combination of bromine and fluorine in 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol, which may impart distinct chemical properties and biological activities compared to its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

219.95352 g/mol

Monoisotopic Mass

219.95352 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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